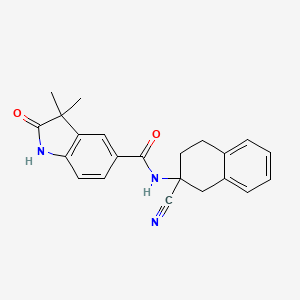

![molecular formula C21H20N4O2S B2493251 N-(4-isopropilbenzo[d]tiazol-2-il)-3-metil-N-(piridin-2-ilmetil)isoxazol-5-carboxamida CAS No. 946229-16-9](/img/structure/B2493251.png)

N-(4-isopropilbenzo[d]tiazol-2-il)-3-metil-N-(piridin-2-ilmetil)isoxazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.

BenchChem offers high-quality N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha descubierto que los derivados de tiazol presentan propiedades antioxidantes . Pueden neutralizar los radicales libres en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades y promover la salud en general.

Actividad analgésica y antiinflamatoria

Se ha informado que los compuestos con un anillo de tiazol tienen efectos analgésicos y antiinflamatorios . Por ejemplo, algunos compuestos con un grupo metoxi en la sexta posición del anillo de benzotiazol demostraron excelentes valores de SI de COX-2 y mostraron una inhibición significativa de la desnaturalización de la albúmina .

Actividad antimicrobiana y antifúngica

Los derivados de tiazol han mostrado actividades antimicrobianas y antifúngicas . Pueden inhibir el crecimiento de ciertas bacterias y hongos, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.

Actividad antiviral

También se han estudiado los compuestos de tiazol por sus propiedades antivirales . Por ejemplo, Ritonavir, un fármaco antirretroviral, contiene una parte de tiazol .

Actividad diurética

Los derivados de tiazol pueden actuar como diuréticos , ayudando al cuerpo a eliminar el exceso de agua y sal a través de la orina. Esto puede ser beneficioso en el tratamiento de afecciones como la hipertensión y la insuficiencia cardíaca.

Actividad anticonvulsiva y neuroprotectora

Se ha descubierto que los compuestos de tiazol tienen efectos anticonvulsivos y neuroprotectores . Podrían utilizarse potencialmente en el tratamiento de trastornos neurológicos como la epilepsia.

Actividad antitumoral o citotóxica

Los derivados de tiazol han mostrado potencial para actuar como moléculas de fármacos antitumorales o citotóxicos . Por ejemplo, Tiazofurina, un fármaco para el tratamiento del cáncer, contiene una parte de tiazol .

Otras aplicaciones farmacéuticas

Los compuestos de tiazol se utilizan en diversas aplicaciones farmacéuticas. Por ejemplo, se utilizan como fármaco antidepresivo (Pramipexol), agente antiulceroso (Nizatidina) y fármaco antiinflamatorio (Meloxicam) .

Mecanismo De Acción

Target of Action

The compound, also known as 3-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets in a distinctive mode of action . It is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Biochemical Pathways

The compound affects various biochemical pathways. It displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes . The work suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .

Pharmacokinetics

The compound’s interaction with the cell-penetrating peptide octaarginine suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent antibacterial activity. It displays low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human red blood cells .

Propiedades

IUPAC Name |

3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)16-8-6-9-18-19(16)23-21(28-18)25(12-15-7-4-5-10-22-15)20(26)17-11-14(3)24-27-17/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJDCPQGWGRHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate](/img/structure/B2493173.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493184.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493190.png)

![4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2493191.png)